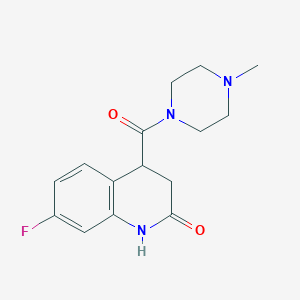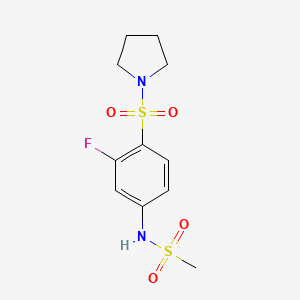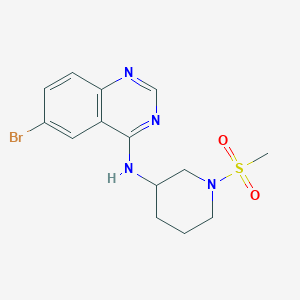
7-fluoro-4-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-fluoro-4-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one, also known as known as TAK-659, is a small molecule kinase inhibitor that has been the focus of extensive scientific research in recent years. This compound has shown a great potential as a therapeutic agent for the treatment of various types of cancer, autoimmune diseases, and other conditions.
作用机制
TAK-659 works by inhibiting the activity of several kinases that are involved in the growth and survival of cancer cells and immune cells. It has been shown to inhibit the activity of BTK, FLT3, and JAK3, which are all important targets for cancer therapy. By inhibiting these kinases, TAK-659 can block the growth and survival of cancer cells and immune cells, leading to the regression of tumors and the suppression of autoimmune responses.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the proliferation and survival of immune cells. TAK-659 has also been shown to reduce the production of cytokines, which are involved in the inflammatory response, and to inhibit the migration of immune cells to sites of inflammation.
实验室实验的优点和局限性
One of the main advantages of TAK-659 for lab experiments is its potent and selective inhibition of several kinases that are important targets for cancer therapy and autoimmune disease. TAK-659 has been shown to have a favorable pharmacokinetic profile, with good bioavailability and a long half-life, which makes it suitable for oral administration. One of the limitations of TAK-659 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet 7-fluoro-4-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one.
未来方向
There are several future directions for the study of TAK-659. One possible direction is to investigate its potential as a therapy for other types of cancer, such as breast cancer and lung cancer. Another direction is to study its potential as a treatment for other autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Further studies are also needed to determine the safety and efficacy of TAK-659 in clinical trials, and to investigate its potential for combination therapy with other cancer drugs and immunomodulatory agents.
Conclusion:
TAK-659 is a small molecule kinase inhibitor that has shown great potential as a therapeutic agent for the treatment of various types of cancer and autoimmune diseases. Its potent and selective inhibition of several kinases that are important targets for cancer therapy and autoimmune disease make it a promising candidate for further study. While there are still limitations to its use, further research is needed to fully explore its potential as a therapeutic agent.
合成方法
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 2-chloro-3-formylquinoline with 4-methylpiperazine to form the intermediate 7-fluoro-4-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde. This intermediate is then reacted with 2-amino-5-fluorobenzoic acid to form the final product, 7-fluoro-4-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one.
科学研究应用
TAK-659 has been extensively studied for its potential as a therapeutic agent in various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several kinases, including BTK, FLT3, and JAK3, which are involved in the growth and survival of cancer cells. TAK-659 has also been studied for its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
7-fluoro-4-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-18-4-6-19(7-5-18)15(21)12-9-14(20)17-13-8-10(16)2-3-11(12)13/h2-3,8,12H,4-7,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHHAOPIMNUAQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CC(=O)NC3=C2C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol](/img/structure/B7634832.png)

![2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B7634848.png)
![methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate](/img/structure/B7634853.png)
![2-acetamido-3-(1H-indol-3-yl)-N-[1-(2-methoxyphenyl)piperidin-3-yl]propanamide](/img/structure/B7634857.png)

![(4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7634874.png)
![2-[3,3-bis(trifluoromethyl)pyrrolidin-1-yl]-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide](/img/structure/B7634877.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-2-oxo-3H-benzimidazole-5-carboxamide](/img/structure/B7634899.png)
![N-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7634900.png)
![1-[1-(furan-2-yl)ethyl]-1-methyl-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea](/img/structure/B7634908.png)
![N-cyclopropyl-2-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propanamide](/img/structure/B7634911.png)
![N-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanamide](/img/structure/B7634924.png)